molecular formula C12H19F2NO2 B8630756 tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B8630756
M. Wt: 247.28 g/mol
InChI Key: IWTFEXJMRWLOGA-UHFFFAOYSA-N
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Patent
US08471004B2

Procedure details

Silica gel (particle size 32-63 μm, 60 mg) was added to a solution of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (PCT Int. Appl. WO 2009010429; 1000 mg, 4.44 mmol) in 1,2-dichloroethane (1 ml). Then a solution of bis(2-methoxyethyl)aminosulfur trifluoride (3.1 g, 13.3 mmol) in toluene (3.6 ml) was slowly added. The resulting mixture was heated to 70° C. and was then stirred at this temperature for 6 h. Sodium bicarbonate (74.6 mg, 888 μmol), potassium fluoride (258 mg, 4.44 mmol) and methyltrioctylammonium chloride (179 mg, 444 μmol) were added at 70° C. and the mixture was stirred at 70° C. for an additional 15 h. The mixture was cooled to room temperature and was then quenched in 20% aq. ammonium hydroxide solution (10 ml) while the pH was maintained around 8.5. The organic phase was separated, washed with water, and evaporated. Chromatography (SiO2; heptane→heptane/ethyl acetate 4:1) afforded the title compound (852 mg, 78%). White solid, MS: 248.2 (M+H)+.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
solvent
Reaction Step Two
Quantity
74.6 mg
Type
reactant
Reaction Step Three
Quantity
258 mg
Type
reactant
Reaction Step Three
Quantity
179 mg
Type
catalyst
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][CH2:6][C:3]21[CH2:5][CH2:4]2.COCCN(S(F)(F)[F:27])CCOC.C(=O)(O)[O-].[Na+].[F-:35].[K+]>ClCCCl.C1(C)C=CC=CC=1.[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC>[F:35][C:2]1([F:27])[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][CH2:6][C:3]21[CH2:5][CH2:4]2 |f:2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
O=C1C2(CC2)CCN(C1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
COCCN(CCOC)S(F)(F)F
Name
Quantity
3.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
74.6 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
258 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
179 mg
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was then stirred at this temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. for an additional 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was then quenched in 20% aq. ammonium hydroxide solution (10 ml) while the pH
TEMPERATURE
Type
TEMPERATURE
Details
was maintained around 8.5
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1(C2(CC2)CCN(C1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 852 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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